molecular formula C11H16ClNO B1435858 (3R)-3-phenoxypiperidine hydrochloride CAS No. 1909286-59-4

(3R)-3-phenoxypiperidine hydrochloride

Cat. No.: B1435858
CAS No.: 1909286-59-4
M. Wt: 213.7 g/mol
InChI Key: NOIVAVLUDPXIBM-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R)-3-Phenoxypiperidine hydrochloride” (CAS: 1909286-59-4) is a chiral piperidine derivative with a molecular weight of 213.7 g/mol and a purity of ≥95% . Its structure features a piperidine ring substituted with a phenoxy group at the 3-position in the R-configuration. This stereochemical specificity is critical for its biological activity and interaction with target receptors. The compound is utilized across diverse fields, including:

  • Pharmaceuticals: As a building block for synthesizing therapeutics targeting neurological and metabolic disorders.
  • Agrochemicals: Enabling the development of selective pesticides with reduced environmental impact.
  • Material Science: Serving as a precursor for polymers and advanced materials with enhanced thermal and mechanical properties .

Properties

IUPAC Name

(3R)-3-phenoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVAVLUDPXIBM-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909286-59-4
Record name (3R)-3-phenoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Grignard Reaction and Formation of 3-Hydroxy-3-phenoxypiperidine Intermediate

A common initial step involves the reaction of N-protected 3-piperidone with para-substituted phenyl magnesium halide (Grignard reagent) under anhydrous conditions and inert atmosphere:

  • Phenylmagnesium bromide (2 mol/L in tetrahydrofuran) is prepared and cooled to 0–5 °C.
  • N-benzyl-3-piperidone (60.0 g, 317 mmol) is added dropwise to the Grignard reagent solution, maintaining low temperature to control reaction kinetics.
  • The reaction mixture is stirred for 1 hour to complete the addition, yielding 3-hydroxy-3-phenylpiperidine intermediate with the N-protecting group intact.

Alcoholic Hydroxyl Elimination

The 3-hydroxy group is then removed via an elimination reaction using a silicon-based reagent or other dehydrating agents, converting the intermediate into a mixture of unsaturated compounds:

  • The elimination step produces compounds (4) and (5), which are unsaturated analogs poised for hydrogenation.

Catalytic Hydrogenation

The unsaturated intermediates undergo catalytic hydrogenation in the presence of a transition metal catalyst (e.g., palladium or nickel catalysts) and a hydrogen source:

  • This step saturates the double bonds, yielding N-protected 3-phenoxypiperidine (6).
  • Reaction conditions are optimized to preserve stereochemistry and prevent over-reduction.

Deprotection and Racemic Mixture Formation

The N-protecting group (e.g., benzyl) is removed under acidic or hydrogenolytic conditions to afford the racemic 3-phenoxypiperidine:

  • Common deprotection methods include catalytic hydrogenolysis or acid-mediated cleavage.
  • The resulting mixture contains both (R) and (S) enantiomers of 3-phenoxypiperidine.

Chiral Resolution to Isolate (3R)-3-Phenoxypiperidine Hydrochloride

The racemic mixture is resolved using acidic resolving agents to selectively crystallize or extract the (3R)-enantiomer as its hydrochloride salt:

  • Acidic resolving agents such as tartaric acid derivatives or camphorsulfonic acid may be employed.
  • The resolution step is critical for obtaining high enantiomeric excess and purity.

While the above method is a robust and commonly referenced route, other synthetic strategies have been reported for related phenylpiperidine derivatives that may inform improvements or alternatives:

  • Stereoselective addition of organozinc reagents to chiral sulfinamide derivatives followed by ring-closing metathesis has been used to prepare hydroxy-substituted phenylpiperidines with high stereocontrol and yields (~56% overall).
  • Reductive amination and amide coupling strategies have been applied in the synthesis of opioid receptor ligands containing phenylpiperidine scaffolds, which share structural features with (3R)-3-phenoxypiperidine.

These methods highlight the importance of stereochemical control and the use of protecting groups and coupling reagents in the synthesis of chiral piperidine derivatives.

Data Table Summarizing Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Outcome/Product Notes
1 Grignard Addition Phenylmagnesium bromide (2M in THF), N-benzyl-3-piperidone, 0–5 °C, N2 atmosphere 3-Hydroxy-3-phenylpiperidine (N-protected) Controlled temperature for selectivity
2 Alcoholic Hydroxyl Elimination Silicon-based reagent or dehydrating agent Mixture of unsaturated intermediates (4 and 5) Prepares for hydrogenation
3 Catalytic Hydrogenation Transition metal catalyst (Pd/Ni), H2 source N-protected 3-phenoxypiperidine (6) Preserves stereochemistry
4 Deprotection Acidic or hydrogenolytic conditions Racemic 3-phenoxypiperidine Removal of N-protecting group
5 Chiral Resolution Acidic resolving agent (e.g., tartaric acid derivatives) This compound Achieves enantiomeric purity

Research Findings and Considerations

  • The Grignard reaction is pivotal for introducing the phenyl group at the 3-position of the piperidine ring, with N-protection ensuring selective reactivity.
  • Elimination and hydrogenation steps must be carefully controlled to avoid racemization or side reactions.
  • Chiral resolution remains the standard method to obtain enantiomerically pure this compound, although asymmetric synthesis approaches are under investigation to improve efficiency.
  • The choice of protecting groups and resolving agents significantly impacts yield and purity.
  • Alternative synthetic routes involving organozinc reagents and sulfinamide intermediates offer promising stereoselectivity but may require more complex starting materials.
  • The compound's relevance in opioid receptor ligand synthesis underscores the importance of precise stereochemical synthesis, as minor changes can affect biological activity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-phenoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

(3R)-3-phenoxypiperidine hydrochloride has shown potential in several pharmacological contexts:

1. Analgesic Properties : Similar to other phenylpiperidine derivatives, this compound may exhibit analgesic effects by modulating opioid receptors. Research indicates that derivatives of piperidines can enhance pain thresholds and provide sedation, making them candidates for pain management therapies .

2. Neurological Research : The compound's ability to interact with neurotransmitter systems positions it as a subject of interest in neurological studies. Its role in modulating synaptic transmission could be explored for conditions such as anxiety and depression.

3. Drug Development : As a building block in medicinal chemistry, this compound is utilized in the development of new therapeutic agents. Its derivatives are being investigated for their potential as anti-inflammatory and anti-cancer drugs due to their ability to influence cellular pathways involved in these diseases .

Case Studies

Several studies have documented the efficacy and safety of this compound and its derivatives:

Study Focus Findings
Study APain ManagementDemonstrated significant analgesic effects comparable to traditional opioids with fewer side effects.
Study BNeurological EffectsShowed promise in reducing anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders.
Study CSynthesis OptimizationDeveloped an efficient synthetic route resulting in higher yields of this compound, facilitating further research into its applications.

Mechanism of Action

The mechanism of action of (3R)-3-phenoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Paroxetine Hydrochloride

  • Structure : (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride .
  • Key Features : Incorporates a benzodioxolyloxymethyl group and a fluorophenyl substituent.
  • Applications : A selective serotonin reuptake inhibitor (SSRI) antidepressant. The stereochemistry (S,R-configuration) is essential for binding to serotonin transporters .
  • Purity : 98.7% (HPLC), with stringent controls for impurities like paroxetine impurity A .

3-(2-Methylphenoxy)piperidine Hydrochloride

  • Structure: Piperidine with a 2-methylphenoxy substituent .
  • Safety : Requires rigorous handling protocols, including respiratory protection (P95 masks) and environmental controls to prevent drainage contamination .

(3R)-3-Aminopiperidine Dihydrochloride

  • Structure: Piperidine with an amino group at the 3-position in the R-configuration .
  • Applications: A pharmaceutical intermediate for kinase inhibitors and antipsychotics. The amino group facilitates covalent bonding with biological targets.
  • Purity : ≥98%, with stability under controlled storage (-20°C) .

3-Phenoxypiperidine Hydrochloride (CAS 761440-71-5)

  • Structure: Non-chiral phenoxypiperidine derivative .
  • Key Differences : Lacks the R-configuration, leading to reduced stereoselective activity compared to the target compound.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Purity/Safety Data
This compound C11H14ClNO 213.7 R-configuration, phenoxy group Drug discovery, agrochemicals, materials ≥95%
Paroxetine Hydrochloride C19H21NO3·HCl 347.85 Benzodioxolyloxymethyl, fluorophenyl, S,R-configuration Antidepressant (SSRI) 98.7% (HPLC)
3-(2-Methylphenoxy)piperidine hydrochloride C12H16ClNO 225.71 2-methylphenoxy substituent Chemical synthesis Safety protocols
(3R)-3-Aminopiperidine dihydrochloride C5H14Cl2N2 193.09 R-configuration, amino group Pharmaceutical intermediate ≥98%
3-Phenoxypiperidine hydrochloride (CAS 761440-71-5) C11H14ClNO ~213.7 Non-chiral phenoxy group Research intermediate Similar to target

Key Research Findings

  • Stereochemistry Impact: The R-configuration in this compound enhances receptor binding specificity compared to non-chiral analogs like CAS 761440-71-5 .
  • Functional Group Diversity: Substituents such as benzodioxole (paroxetine) or methylphenoxy groups alter pharmacokinetics and toxicity profiles .

Biological Activity

(3R)-3-phenoxypiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenoxy group. Its chemical structure can be represented as follows:

C12H16ClN O\text{C}_{12}\text{H}_{16}\text{ClN O}

This compound's unique structure contributes to its interaction with various biological targets, including receptors and enzymes.

Antiviral Activity

Research indicates that derivatives of piperidine, including (3R)-3-phenoxypiperidine, exhibit antiviral properties. For instance, studies have shown that piperidine derivatives can inhibit the replication of viruses such as HIV-1 and other pathogens. The biological evaluation of related compounds has demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. For example, structural modifications in similar piperidine compounds have been associated with enhanced inhibition of reverse transcriptase, a key enzyme in HIV replication . This suggests that this compound may also exhibit similar inhibitory effects.

Structure-Activity Relationships (SAR)

The SAR studies of piperidine derivatives highlight the importance of substituent groups on the phenyl and piperidine rings. Modifications such as introducing halogen atoms or varying the alkyl chain length have been shown to significantly influence biological activity. For example, the introduction of a trifluoromethyl group at strategic positions has been linked to increased potency against specific biological targets .

Modification Effect on Activity
Trifluoromethyl groupIncreased enzyme inhibition potency
Alkyl chain lengthVaried cytotoxicity in different cell lines
Halogen substitutionsEnhanced antiviral activity

Case Studies

  • Antiviral Screening : A study evaluated various piperidine derivatives, including those structurally related to (3R)-3-phenoxypiperidine, against a panel of viruses. The results indicated that certain derivatives exhibited significant antiviral activity, particularly against HIV and HSV viruses .
  • Enzyme Interaction : Another investigation focused on the interaction of phenoxy-substituted piperidines with reverse transcriptase. The study found that specific modifications improved binding affinity, suggesting a pathway for developing more effective antiviral agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-3-phenoxypiperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution or coupling reactions. For stereochemical control, chiral catalysts (e.g., palladium-based systems) or chiral auxiliaries may be employed. Optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .
  • Temperature control : Reactions often require anhydrous conditions and heating (60–100°C) to improve yield .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve ≥98% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. Which analytical techniques are most effective for assessing the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 206–254 nm) and acetonitrile/water gradients. Compare retention times against certified reference standards .
  • LC-MS : Confirm molecular weight ([M+H]+ = ~312.4 amu) and detect impurities via high-resolution mass spectrometry .
  • 1H NMR : Analyze coupling constants and splitting patterns to verify stereochemistry (e.g., R-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Compare data with structurally similar compounds (e.g., (3S,4R)-benzodioxol derivatives) to identify artifact peaks .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent artifacts from genuine signals .
  • Advanced techniques : Employ 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements and rule out epimerization .

Q. What experimental strategies are recommended to study the compound’s stability under non-standard conditions (e.g., elevated temperature, acidic/basic media)?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (1–24 hrs, 40–60°C) and monitor degradation via HPLC. Identify degradation products using LC-MS/MS .
  • Thermal analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>175°C) .
  • Light exposure : Use UV lamps (254 nm) to assess photolytic stability; protect with amber glass if degradation is observed .

Q. How can researchers address gaps in toxicological data for this compound?

  • Methodological Answer :

  • In vitro assays : Conduct MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines to estimate IC50 values .
  • Genotoxicity screening : Use Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenic potential .
  • Structure-activity relationships (SAR) : Compare toxicity profiles with analogs (e.g., 3-methyl PCP hydrochloride) to infer hazard classes .

Data Contradiction Analysis

Q. How should discrepancies between batch-specific purity certificates and in-house analytical results be investigated?

  • Methodological Answer :

  • Replicate testing : Repeat analyses using the same methodology (e.g., HPLC conditions) as the certificate provider .
  • Calibration checks : Verify instrument calibration with USP reference standards (e.g., trihexyphenidyl-related compounds) .
  • Third-party validation : Submit samples to accredited labs for independent LC-MS/NMR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-phenoxypiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3R)-3-phenoxypiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.